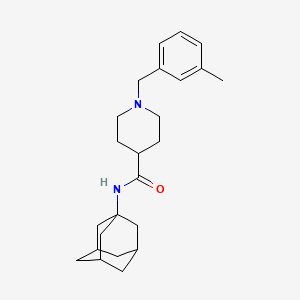![molecular formula C21H27N3O2 B4434411 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B4434411.png)
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide
Descripción general
Descripción
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide, also known as Mirtazapine, is a medication primarily used for the treatment of major depressive disorder. It was first synthesized in 1989 by the pharmaceutical company Organon, and was approved for medical use in the United States in 1996. Mirtazapine is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA), and works by blocking certain receptors in the brain to increase the levels of neurotransmitters such as norepinephrine and serotonin.
Mecanismo De Acción
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide works by blocking certain receptors in the brain, including alpha-2 adrenergic receptors and serotonin receptors. This leads to an increase in the levels of neurotransmitters such as norepinephrine and serotonin, which are believed to play a role in regulating mood and emotions.
Biochemical and Physiological Effects
In addition to its effects on neurotransmitters, 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide has been shown to have other biochemical and physiological effects. For example, it has been found to increase appetite and promote weight gain, which may be beneficial for patients with anorexia or cachexia. It has also been shown to have sedative effects, which may be helpful for patients with insomnia or anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide has several advantages as a research tool, including its well-established safety profile and its ability to selectively target certain receptors in the brain. However, it also has limitations, such as its potential for off-target effects and its complex mechanism of action.
Direcciones Futuras
There are several potential future directions for research on 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide. One area of interest is its potential use in combination with other medications for the treatment of depression and other psychiatric conditions. Another area of interest is its potential use in the treatment of medical conditions such as cancer-related fatigue and neuropathic pain. Additionally, further research is needed to fully understand the complex mechanism of action of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide and its potential for off-target effects.
Aplicaciones Científicas De Investigación
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide has been extensively studied for its effectiveness in treating major depressive disorder, as well as other psychiatric conditions such as anxiety disorders and post-traumatic stress disorder. It has also been investigated for its potential use in treating other medical conditions such as cancer-related fatigue and neuropathic pain.
Propiedades
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-7-6-8-18(15-16)22-21(25)17(2)23-11-13-24(14-12-23)19-9-4-5-10-20(19)26-3/h4-10,15,17H,11-14H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEXMBKFKGRVMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-methyl-3-[(methylsulfonyl)amino]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4434349.png)
![ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B4434353.png)



![7-butyl-1-ethyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4434376.png)


![7-butyl-1-isopropyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4434403.png)
![N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4434404.png)
